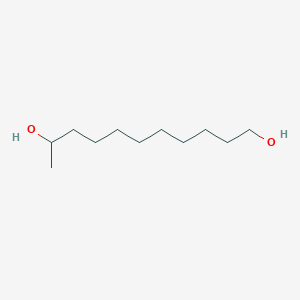

1,10-Undecanediol

Descripción

Significance of Long-Chain Diols in Contemporary Chemistry

Long-chain α,ω-diols, including 1,10-undecanediol, are of significant interest in modern chemistry due to their utility as intermediates in the production of a wide range of materials. They are particularly valuable in polymer synthesis, serving as monomers for the creation of polyesters and polyurethanes ontosight.aiwikipedia.org. These polymers find applications in diverse fields such as textiles, coatings, and biomedical materials ontosight.ai.

The synthesis of α,ω-diols can be achieved through various methods, including the hydrogenation of diesters derived from corresponding dicarboxylic acids wikipedia.org. Biocatalytic approaches are also being explored for the production of medium- to long-chain α,ω-diols from renewable sources like free fatty acids, offering potential advantages in terms of efficiency, selectivity, and sustainability compared to traditional chemical catalysis mdpi.com. The drive towards utilizing biorenewable resources as feedstocks for industrial chemicals like α,ω-diols is increasing due to economic and environmental considerations google.com.

Beyond polymer synthesis, long-chain diols can be used in the production of lubricants, plasticizers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals google.comontosight.ailookchem.comchemicalbook.com. Their diol functionality allows for various reactions, including esterification and ether formation wikipedia.org.

Overview of Undecanediol Isomers in Academic Inquiry

Undecanediol isomers are compounds with the same molecular formula (C₁₁H₂₄O₂) but differing in the positions of the two hydroxyl groups along the eleven-carbon chain. While this compound features hydroxyl groups at the terminal (1) and tenth positions, other isomers exist, such as 1,11-undecanediol (with hydroxyl groups at both terminal carbons) and isomers with hydroxyl groups at internal positions, like 2,10-undecanediol ontosight.aiontosight.ainih.govnih.gov. Academic research has explored various undecanediol isomers, investigating their synthesis, properties, and potential applications.

Studies have examined the synthesis and characteristics of specific undecanediol isomers. For instance, 1,11-undecanediol has been synthesized and its use as a building block in polymer synthesis, such as polyesters and polyurethanes, has been noted ontosight.ai. Its physicochemical properties, such as melting point and solubility, are also documented nbinno.com. Another isomer, 2,10-undecanediol with additional substitutions, has been synthesized and explored for potential applications in polymers, pharmaceuticals, and agrochemicals ontosight.ai. Research also touches upon the influence of remote functional groups on the chemical ionization mass spectra of long-chain compounds, including undecanediol isomers acs.org. The synthesis of substituted undecanediols, such as 2-methyl-1,10-undecanediol, has also been reported in the context of isolating compounds from natural sources researchgate.net.

The study of undecanediol isomers extends to their behavior in different states and their interactions. Research on the crystal structures and phase transitions of α,ω-alkanediols with varying chain lengths, including undecanediols, provides insights into the interplay between hydrogen bonding and hydrophobic interactions that influence their solid-state properties researchgate.netresearchgate.netmdpi.com.

Data on the physical and chemical properties of different undecanediol isomers are compiled in databases, providing essential information for researchers. For example, PubChem provides details on this compound (CID 10976255), including its molecular formula and computed properties nih.gov. Similarly, information on 1,1-undecanediol (B14006925) (CID 20365905) and 1,11-undecanediol (CID 69822) is also available, detailing their structures and properties nih.govguidechem.com.

The synthesis of specific undecanediol derivatives and their applications in various chemical transformations are also subjects of academic inquiry. For example, 1,11-undecanediol has been used in the synthesis of acetals cdnsciencepub.comingentaconnect.com. Selective chemical transformations involving undecanediols, such as oxidation reactions, have also been investigated acs.orgoup.com.

The differences in the position of the hydroxyl groups in undecanediol isomers lead to variations in their chemical reactivity and physical properties, influencing their suitability for specific applications. Research continues to explore the unique characteristics of different undecanediol isomers to leverage their potential in diverse chemical and material science contexts.

Data Table: Selected Undecanediol Isomers and Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₁₁H₂₄O₂ | 188.31 | 10976255 |

| 1,11-Undecanediol | C₁₁H₂₄O₂ | 188.31 | 69822 |

| 1,1-Undecanediol | C₁₁H₂₄O₂ | 188.31 | 20365905 |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

10596-05-1 |

|---|---|

Fórmula molecular |

C11H24O2 |

Peso molecular |

188.31 g/mol |

Nombre IUPAC |

undecane-1,10-diol |

InChI |

InChI=1S/C11H24O2/c1-11(13)9-7-5-3-2-4-6-8-10-12/h11-13H,2-10H2,1H3 |

Clave InChI |

OOFMPQZBFAZZBO-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCCCCCCCO)O |

Origen del producto |

United States |

Chemical Transformations and Derivatization of 1,10 Undecanediol

Selective Oxidation Reactions

The selective oxidation of 1,10-Undecanediol presents a synthetic challenge due to the presence of two chemically equivalent primary hydroxyl groups. Achieving mono-oxidation to yield valuable hydroxyaldehydes or hydroxyketones without leading to overoxidation (to the dialdehyde (B1249045) or dicarboxylic acid) or C-C bond cleavage requires carefully controlled reaction conditions and specialized catalyst systems.

The selective oxidation of one of the two primary alcohol functions in this compound leads to the formation of 11-hydroxyundecanal. This transformation is a crucial step in synthesizing various fine chemicals and polymer precursors. Achieving high selectivity for the mono-oxidation product over the corresponding dialdehyde or dicarboxylic acid is paramount. Research has shown that specific catalytic systems can effectively facilitate this conversion. For instance, the RuCl₂(PPh₃)₃-benzene system has demonstrated high efficacy in the selective oxidation of this compound, providing 10-hydroxyundecanal in high yields. researchgate.net

The formation of hydroxyketones from primary diols is less direct and typically involves the oxidation of vicinal diols (1,2-diols). researchgate.netnih.gov For a non-vicinal diol like this compound, direct conversion to a hydroxyketone is not a standard transformation. However, selective oxidation of secondary diols to hydroxyketones is a well-established process. stanford.edu Should a synthetic route first introduce a secondary alcohol, catalyst systems based on manganese and H₂O₂ have proven effective for the subsequent oxidation to an α-hydroxyketone. nih.gov

While this compound is a symmetrical molecule, the principles of catalyst-controlled regioselectivity are critical when dealing with unsymmetrical diols and are informative for controlling the extent of oxidation in symmetrical diols. The goal is to develop catalysts that can differentiate between hydroxyl groups based on subtle steric or electronic differences or, in the case of symmetrical diols, to prevent the second oxidation event after the first has occurred.

Table 1: Catalyst Systems for Selective Oxidation of Diols

| Catalyst System | Diol Type | Product | Key Features |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | Symmetrical (e.g., this compound) | Hydroxyaldehyde | High yield and selectivity for mono-oxidation. researchgate.net |

| Peptide-based Aminoxyl Catalysts | Unsymmetrical | Hydroxyaldehyde/Hydroxyketone | Catalyst structure controls which hydroxyl group is oxidized. researchgate.netyoutube.com |

| Copper/ABNO | General Diols | Lactone (from specific diols) | Tunable selectivity by changing the nitroxyl (B88944) co-catalyst. researchgate.net |

| Manganese/Pyridine-2-carboxylic acid | Vicinal Diols | α-Hydroxyketone | Uses H₂O₂ as a green oxidant under mild conditions. nih.gov |

Etherification and Polyether Formation

Polyethers derived from long-chain diols like this compound are of interest for their flexibility, thermal stability, and unique properties. The primary route to forming these polymers from the diol itself is through self-condensation polymerization.

Self-condensation, or dehydration polymerization, is a step-growth process where two molecules of this compound react to form an ether linkage with the elimination of a water molecule. This process continues, building long polyether chains. The reaction is typically acid-catalyzed. The mechanism involves the protonation of a hydroxyl group on one diol molecule by an acid catalyst, forming a good leaving group (water). The second diol molecule then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form a C-O-C ether bond. This process generates a dimer which still possesses hydroxyl groups at both ends, allowing it to react further and propagate the polymer chain. To achieve high molecular weight polymers, the water produced during the reaction must be continuously removed to drive the equilibrium towards the product side. googleapis.comelsevierpure.com

The synthesis of polyethers from the self-condensation of diols requires catalysts to facilitate the dehydration reaction, which is often performed at high temperatures.

Traditional Acid Catalysts : Historically, strong Brønsted acids such as sulfamic acid or sulfuric acid have been used. googleapis.com These systems are effective but often require very high temperatures (approaching 300°C) and can lead to side reactions. googleapis.com Other acid catalysts like (C₂H₅)₂O·BF₃ have also been employed. googleapis.com

Protic Ionic Salts : More recently, protic ionic salts formed by combining a Brønsted acid and a Brønsted base have been developed as effective catalysts for the synthesis of polyethers from alcohols. googleapis.com These catalysts can operate under potentially milder conditions than traditional strong acids and offer a metal-free alternative. The polymerization can be carried out in bulk by mixing the diol with the protic ionic salt and heating the mixture, often under reduced pressure to aid in the removal of water. googleapis.com

Table 2: Catalyst Systems for Self-Condensation of Diols

| Catalyst Type | Specific Examples | Reaction Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Strong Brønsted Acids | Sulfuric Acid, Sulfamic Acid | High temperatures (~300°C) | Effective but harsh conditions can cause side reactions. googleapis.com |

| Lewis Acids | (C₂H₅)₂O·BF₃ | High temperatures | Promotes etherification. googleapis.com |

| Protic Ionic Salts | Formed from a Brønsted acid and base | 100°C - 300°C, often under reduced pressure | Metal-free, potentially milder conditions. googleapis.com |

Esterification and Polyester (B1180765) Formation

This compound is a key building block for the synthesis of aliphatic polyesters. These polymers are formed through polycondensation reactions between the diol and a dicarboxylic acid or its derivative (e.g., a dimethyl ester). The resulting polyesters have properties that are dictated by the length and structure of both the diol and the diacid monomers.

The formation of a polyester from this compound and a dicarboxylic acid is a classic example of condensation polymerization. youtube.comlibretexts.org In this reaction, the hydroxyl group of the diol reacts with the carboxylic acid group of the diacid to form an ester linkage, with the elimination of one molecule of water for each ester bond formed. youtube.com When a dicarboxylic acid and a diol are used, the reaction proceeds at both ends of each monomer, leading to the formation of a long polymer chain. savemyexams.com

Alternatively, transesterification can be used, where the diol reacts with a diester (such as dimethyl terephthalate). In this case, the byproduct is a small alcohol molecule (methanol) instead of water. researchgate.net To obtain high-molecular-weight polymers, the reaction is typically carried out in the melt phase at high temperatures and under vacuum to effectively remove the small molecule byproduct and drive the polymerization forward. upt.ro Various catalysts, often based on metals like titanium, tin, or antimony, are used to accelerate the reaction. The resulting polyesters are often semi-crystalline materials with thermal and mechanical properties that can be tuned by the choice of the co-monomer. researchgate.net

Table 3: Examples of Polyester Synthesis from Long-Chain Diols

| Diol Monomer | Diacid/Diester Monomer | Catalyst (Example) | Polymerization Method | Resulting Polymer |

|---|---|---|---|---|

| 1,10-Decanediol (B1670011) | Dimethyl terephthalate (B1205515) (DMT) | Not specified | Melt Polycondensation | Poly(decamethylene terephthalate) (PDT) researchgate.net |

| 1,10-Decanediol | 2,6-Naphthalene dicarboxylic acid (NDCA) | Not specified | Melt Polycondensation | Poly(decamethylene 2,6-naphthalate) (PDN) researchgate.net |

| 1,9-Nonanediol | Tartaric Acid | Scandium trifluoromethanesulfonate | Dehydration Polycondensation | Polyester with hydroxyl functionality nitech.ac.jp |

| 1,12-Dodecanediol | Aliphatic Diacids | Not specified | Melt Polycondensation | Aliphatic Polyesters researchgate.net |

Polycondensation Kinetics and Thermodynamics

The polycondensation of this compound with dicarboxylic acids or their derivatives is a key process for synthesizing aliphatic polyesters. The kinetics of such step-growth polymerizations are fundamentally influenced by the reactivity of the functional groups, the presence of a catalyst, and the reaction conditions.

In the absence of a strong acid catalyst, the dicarboxylic acid itself can act as a catalyst for the esterification reaction. The process is generally described as a third-order reaction. The rate of polyesterification is proportional to the square of the carboxylic acid concentration and the first power of the hydroxyl group concentration. slideshare.net The number-average degree of polymerization (Xn) for a non-catalyzed system under stoichiometric conditions is related to the reaction time (t) and the initial carboxyl group concentration ([COOH]₀) as shown in the following equation:

Xn² = 2 * [COOH]₀² * k * t + 1

Where k is the rate constant. This indicates that the degree of polymerization increases with the square root of time.

When an acid catalyst is introduced, the reaction kinetics change significantly. The catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol. In this scenario, the reaction follows second-order kinetics. The degree of polymerization for an acid-catalyzed polycondensation can be described by the Carothers equation, which relates it to the extent of reaction (p): youtube.com

Xn = 1 / (1 - p)

For a catalyzed system, the degree of polymerization increases linearly with time: youtube.com

Xn = [COOH]₀ * k * t + 1

This linear relationship allows for the production of high molecular weight polymers in a shorter timeframe compared to non-catalyzed systems. youtube.com The progress of the reaction can be monitored by measuring the amount of a byproduct formed, such as water, or by titrating the remaining carboxylic acid groups.

| Degree of Polymerization (Xn) vs. Time (t) | Xn is proportional to √t | Xn is proportional to t |

Thermodynamically, the polycondensation reaction is an equilibrium process. The formation of the polyester is typically only slightly exothermic. To drive the reaction toward the formation of high molecular weight polymers, the equilibrium must be shifted to the product side. This is most commonly achieved by the continuous removal of the condensation byproduct (e.g., water or methanol) from the reaction mixture, often by applying a vacuum at elevated temperatures.

Catalyst-Free Polycondensation Approaches

Recent advancements in polymer chemistry have focused on developing more sustainable synthesis methods, including catalyst-free polycondensation reactions. These approaches circumvent the need for metal-based or strong acid catalysts, which can be difficult to remove from the final polymer and may be environmentally detrimental. ugent.be

One successful strategy is a catalyst-free, single-step solution polycondensation. figshare.com In this method, this compound can be reacted with a dicarboxylic acid derivative, such as a terephthaloyl chloride, in a suitable solvent system. The reaction is driven by the formation of a highly stable byproduct, such as hydrogen chloride, which can be neutralized by an appropriate base or removed from the system.

A key advantage of these catalyst-free methods is the ability to exert precise control over the polymer's molar mass. ugent.be By carefully adjusting the stoichiometric ratio of the diol and the diacid comonomers, polymers with a targeted number-average molar mass can be synthesized. figshare.comresearchgate.net For instance, using a small excess of the diol component ensures that the resulting polymer chains are terminated with hydroxyl groups, which allows for further functionalization or chain extension reactions. ugent.befigshare.com Research has demonstrated the synthesis of high molar mass polyesters, with number-average molar masses reaching up to 187 kg/mol , using this catalyst-free approach. figshare.com

Table 2: Features of Catalyst-Free Polycondensation

| Feature | Description | Reference |

|---|---|---|

| Control over Molar Mass | Achieved by fine-tuning the comonomer ratio. | figshare.comresearchgate.net |

| End-Group Control | An excess of diol yields hydroxyl-terminated polymers suitable for further modification. | ugent.be |

| Sustainability | Avoids the use of potentially toxic metal catalysts and harsh reaction conditions. | ugent.be |

| High Molar Mass Polymers | Capable of producing polymers with high degrees of polymerization. | figshare.com |

Halogenation Reactions

The hydroxyl groups of this compound can be readily converted to halogens through various halogenation reactions, transforming the diol into a valuable bifunctional alkyl halide. These transformations are important for subsequent nucleophilic substitution reactions.

The conversion of alcohols to alkyl chlorides is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction of this compound with thionyl chloride would yield 1,10-dichloroundecane. Similarly, using hydrogen chloride gas under pressure at elevated temperatures is a greener alternative for chloro-dehydroxylation. scispace.com

For bromination, common reagents include phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr). The reaction of a homologous diol, 1,10-decanediol, with brominating agents yields 1,10-dibromodecane, indicating a similar reactivity for this compound. wikipedia.org These reactions typically proceed via an SN2 mechanism, involving the formation of an intermediate that facilitates the displacement of the hydroxyl group by the halide ion. nih.gov

Table 3: Common Halogenation Reactions for this compound

| Halogenating Agent | Product | Reaction Type |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 1,10-Dichloroundecane | Nucleophilic Substitution |

| Phosphorus Tribromide (PBr₃) | 1,10-Dibromoundecane | Nucleophilic Substitution |

| Hydrobromic Acid (HBr) | 1,10-Dibromoundecane | Nucleophilic Substitution |

Functional Group Interconversions

Conversion to Azido (B1232118) and Methanesulfonyl Derivatives

The hydroxyl groups of this compound are precursors for other important functional groups. A common two-step sequence involves conversion to a dimesylate followed by substitution to form a diazide.

First, the diol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. This reaction converts the hydroxyl groups into good leaving groups, forming this compound dimesylate.

Second, the resulting dimesylate is treated with an azide (B81097) source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion acts as a nucleophile, displacing the mesylate groups via an SN2 reaction to yield 1,10-diazidoundecane. This diazide is a versatile intermediate, as the azido groups can be subsequently reduced to primary amines or used in cycloaddition reactions, such as "click chemistry."

Table 4: Synthesis of Azido and Methanesulfonyl Derivatives

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Mesylation | This compound, Methanesulfonyl Chloride, Triethylamine | This compound dimesylate | Activation of hydroxyl groups into good leaving groups |

| 2. Azidation | this compound dimesylate, Sodium Azide | 1,10-Diazidoundecane | Introduction of azido functional groups via SN2 substitution |

Phosphonium (B103445) Salt Formation

Phosphonium salts are crucial reagents in organic synthesis, most notably for the Wittig reaction. wikipedia.org They are typically prepared by the quaternization of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), with an alkyl halide. wikipedia.org

The dihalogenated or dimesylated derivatives of this compound serve as excellent substrates for the formation of bis(phosphonium) salts. For example, reacting 1,10-dibromoundecane with two equivalents of triphenylphosphine in a suitable solvent like toluene (B28343) or acetonitrile (B52724) results in the formation of undecane-1,10-bis(triphenylphosphonium) dibromide. This molecule contains two phosphonium ylide precursors linked by an eleven-carbon chain, which can be utilized in intramolecular or polymerization-type Wittig reactions.

Role as a Precursor in Complex Organic Synthesis

The linear C11 chain and terminal functional groups of this compound make it a valuable building block in multi-step organic syntheses. Its derivatives are used to construct the carbon skeleton of complex natural products and other target molecules.

A notable example is its use in the synthesis of insect sex pheromones. A derivative of the closely related 1,11-undecanediol has been employed in the gram-scale enantioselective synthesis of (R)- and (S)-13-methylheptacosane, the sex pheromone of the pear psylla. rsc.org The synthetic strategy involved converting monoprotected 1,11-undecanediol into a phosphonium salt. This salt was then used in a key Wittig coupling reaction with a chiral aldehyde to construct the long carbon chain of the pheromone with the correct stereochemistry. rsc.org This highlights how the long, flexible chain of the diol can be incorporated into complex structures using powerful carbon-carbon bond-forming reactions.

Natural Product Analogs Synthesis

The long aliphatic chain of this compound makes it an attractive starting material for the synthesis of macrocyclic natural product analogs, such as those possessing a musk odor. One common strategy involves the transformation of the diol into a long-chain ω-hydroxy acid, which can then undergo intramolecular cyclization to form a macrocyclic lactone.

A key transformation in this process is the selective oxidation of one of the primary hydroxyl groups of this compound to a carboxylic acid. This can be achieved through a two-step process involving an initial selective oxidation to an aldehyde, followed by further oxidation to the carboxylic acid. Alternatively, direct oxidation methods can be employed. The resulting 11-hydroxyundecanoic acid is a crucial intermediate for the synthesis of macrocyclic lactones.

The intramolecular cyclization of 11-hydroxyundecanoic acid to form oxacyclododecan-2-one (B161968) (11-undecanolide), a 12-membered ring lactone and an analog of some macrocyclic natural products, is a key step. While the direct synthesis from this compound is not extensively documented, the cyclization of the related 11-bromoundecanoic acid to 11-hydroxyundecanoic lactone proceeds in high yield, suggesting a viable pathway from this compound-derived intermediates. orgsyn.org This transformation highlights the utility of C11 bifunctional compounds in constructing macrocyclic frameworks.

The synthesis of muscone, a 15-membered macrocyclic ketone, often utilizes long-chain precursors that can be conceptually derived from C11 building blocks like this compound through chain extension and subsequent cyclization strategies. ias.ac.inchimia.chresearchgate.netnih.govwikipedia.org

Table 1: Synthesis of a Natural Product Analog Intermediate from a this compound Derivative

| Starting Material (Conceptual) | Intermediate | Transformation | Product |

| This compound | 11-Hydroxyundecanoic acid | Intramolecular Cyclization | Oxacyclododecan-2-one |

This table presents a conceptual pathway. The direct conversion of this compound to 11-hydroxyundecanoic acid and its subsequent cyclization is based on established chemical principles and related literature.

Pheromone Intermediate Synthesis

This compound is a valuable precursor for the synthesis of various insect pheromone components, which are often long-chain unsaturated alcohols, aldehydes, or acetates. The synthesis of these compounds requires precise control over the introduction of double bonds and functional group manipulations.

A common strategy involves the initial conversion of this compound to a mono-functionalized derivative, such as a haloalcohol. For instance, selective monobromination of this compound would yield 11-bromo-1-undecanol. This intermediate is a versatile building block for chain extension reactions, such as the Wittig reaction, to introduce unsaturation at a specific position.

The synthesis of (Z)-11-hexadecenol, a component of the sex pheromone of the diamondback moth (Plutella xylostella), can be accomplished starting from 11-bromo-1-undecanol. scielo.edu.uy This starting material can be conceptually derived from this compound. The synthesis involves the formation of the corresponding phosphonium salt from 11-bromo-1-undecanol, followed by a Wittig reaction with an appropriate aldehyde (e.g., valeraldehyde) to construct the C16 carbon chain with the desired Z-configured double bond. scielo.edu.uy

The resulting (Z)-11-hexadecenol can be further transformed into other pheromone components. Oxidation of the alcohol functionality yields the corresponding aldehyde, (Z)-11-hexadecenal, while acetylation provides (Z)-11-hexadecenyl acetate (B1210297), both of which are also components of the P. xylostella sex pheromone. scielo.edu.uy

Table 2: Synthesis of Pheromone Components from a this compound Derivative

| Starting Material (Conceptual) | Intermediate | Reagents for Key Step | Product |

| This compound | 11-Bromo-1-undecanol | 1. PPh₃ 2. Base, Valeraldehyde | (Z)-11-Hexadecenol |

| (Z)-11-Hexadecenol | - | Pyridinium chlorochromate (PCC) | (Z)-11-Hexadecenal |

| (Z)-11-Hexadecenol | - | Acetic anhydride, Et₃N, DMAP | (Z)-11-Hexadecenyl acetate |

This table outlines a synthetic pathway where the starting material, 11-bromo-1-undecanol, is a direct derivative of this compound.

Applications of 1,10 Undecanediol in Advanced Materials Science

Polymer Chemistry and Engineering

The primary application of 1,10-Undecanediol in polymer science is as a monomer in polycondensation reactions. Its long, flexible aliphatic chain is a key feature that imparts specific properties to the resulting polymers, such as polyesters and polyurethanes.

This compound is a key reactant in the synthesis of various polyesters, including bio-based polymers. A common method for this synthesis is melt polycondensation, where the diol is reacted with a dicarboxylic acid or its ester derivative at elevated temperatures. For instance, bio-based polyesters have been synthesized from 1,10-decanediol (B1670011) (a synonym for this compound) and dicarboxylic acids like dimethyl terephthalate (B1205515) (DMT) or 2,6-naphthalene dicarboxylic acid (NDCA). researchgate.net The resulting polymers, such as poly(decamethylene terephthalate) (PDT), are semi-crystalline materials. researchgate.net

The molar mass of the resulting polyesters is a critical parameter that dictates their end-use properties, and it can be controlled through several strategies during synthesis. In step-growth polymerization, achieving a high molecular weight requires precise control over the stoichiometry of the reactants. nih.gov An imbalance in the ratio of hydroxyl groups (from this compound) to carboxylic acid groups will limit the extent of the polymerization, thereby controlling the final molar mass. mdpi.com This principle can be used to target specific molecular weight ranges suitable for applications like prepolymers for polyurethanes. mdpi.com

Reaction conditions also play a crucial role in tuning the molar mass. Higher temperatures and longer reaction times generally lead to higher molecular weights by driving the removal of condensation byproducts (e.g., water or methanol) and shifting the reaction equilibrium towards the polymer. nih.gov The choice of catalyst also influences the reaction kinetics and, consequently, the achievable molar mass. researchgate.net

A practical approach to control the molecular weight is to intentionally use a stoichiometric imbalance of the monomers. mdpi.com For example, by using an excess of the diol (this compound), the resulting polyester (B1180765) chains will be terminated with hydroxyl groups, and the degree of polymerization can be managed by the initial monomer ratio. mdpi.com

Table 1: Influence of Reaction Parameters on Polyester Molar Mass

| Parameter | Method of Control | Effect on Molar Mass |

|---|---|---|

| Stoichiometry | Adjusting the initial molar ratio of diol to dicarboxylic acid. | An equimolar ratio is required for high molar mass. A deliberate imbalance limits molar mass. nih.govmdpi.com |

| Reaction Time | Increasing the duration of the polycondensation stage. | Longer times generally lead to higher molar mass as more condensation byproducts are removed. nih.gov |

| Temperature | Elevating the reaction temperature. | Higher temperatures increase reaction rates and facilitate byproduct removal, leading to higher molar mass. nih.gov |

| Catalyst | Selection and concentration of catalysts (e.g., titanium-based). | Catalysts accelerate the polymerization, enabling the achievement of high molar masses in shorter times. researchgate.net |

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. chemrxiv.org this compound can serve as a diol component, specifically as part of the "soft segment" in the polyurethane structure. The long, flexible aliphatic chain of this compound contributes to the elastomeric properties of the resulting polyurethane. nih.gov

The synthesis is typically a polyaddition reaction where the hydroxyl groups of the diol react with the isocyanate groups (-NCO) of a diisocyanate to form urethane (B1682113) linkages. chemrxiv.org The properties of the final polyurethane can be tailored by the choice of the diisocyanate (e.g., aromatic or aliphatic) and the polyol component. By incorporating this compound, either alone or in combination with other polyols, materials with specific hardness, flexibility, and thermal properties can be designed. For biomedical applications, polyurethanes based on aliphatic isocyanates are often preferred due to their biocompatibility. researchgate.net

To achieve a broader range of properties, this compound is frequently used in copolymerization with other diols or dicarboxylic acids. This strategy allows for the creation of copolyesters with tailored characteristics that are not achievable with the homopolymers. For example, copolyesters have been synthesized using 1,10-decanediol, sebacic acid, and the bio-based monomer isosorbide (B1672297). dtic.mil The incorporation of the rigid isosorbide structure along with the flexible 1,10-decanediol and sebacic acid units allows for fine-tuning of the polymer's thermal properties.

Another example is the synthesis of poly(diol fumarate-co-succinate)s, where 1,10-decanediol is copolymerized with fumaric acid and succinic acid. nih.gov The inclusion of fumaric acid introduces unsaturated double bonds into the polyester backbone, which can be later cross-linked to form thermoset materials for applications like tissue scaffolds and drug delivery vehicles. nih.gov This demonstrates how copolymerization with this compound can be used to introduce specific functionalities for creating novel polymer architectures.

The ratio of this compound to other comonomers has a direct and predictable impact on the final properties of the copolymer. A systematic variation of the comonomer feed ratio is a powerful tool to control properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

In the case of copolyesters synthesized from 1,10-decanediol, sebacic acid, and varying amounts of isosorbide, a clear relationship between the isosorbide content and the glass transition temperature was observed. dtic.mil As the molar percentage of the rigid isosorbide monomer was increased, the Tg of the resulting copolyester also increased. This is because the bulky, rigid structure of isosorbide restricts the mobility of the polymer chains, leading to a higher temperature required for the transition from a glassy to a rubbery state. Conversely, the long, flexible chain of 1,10-decanediol contributes to a lower Tg.

Table 2: Effect of Isosorbide Comonomer Ratio on the Glass Transition Temperature (Tg) of 1,10-Decanediol and Sebacic Acid-Based Copolyesters

| Isosorbide (mol %) | 1,10-Decanediol (mol %) | Sebacic Acid (mol %) | Glass Transition Temperature (Tg) (°C) | Weight-Average Molar Mass (Mw) (Da) |

|---|---|---|---|---|

| 43.9 | 6.1 | 50 | -26 | 8900 |

| 66.2 | -16.2* | 50 | -18 | 8699 |

| 100 | -50* | 50 | -5 | 2800 |

*Note: The original study varied the ratio of isosorbide to 1,10-decanediol while keeping the diacid content at 50%. The negative values for 1,10-decanediol are indicative of the formulation where isosorbide is the sole diol. Data sourced from Wei et al. dtic.mil

This data clearly illustrates that by adjusting the comonomer ratio, the thermal properties of the resulting polymer can be precisely controlled. This principle is fundamental in designing polymers for specific applications that require a particular operating temperature range.

Functional Materials Development

Beyond its role in conventional polymer synthesis, this compound can be a component in the creation of more advanced functional materials, such as those with electroactive properties.

Electroactive polymers (EAPs) are materials that change their shape or size when stimulated by an electric field. researchgate.net For many applications, particularly in flexible electronics and biomedical devices, it is desirable for these polymers to be flexible and processable. mdpi.com One common strategy to enhance the flexibility of polymers is to incorporate "soft segments" into their structure. nih.gov

Long-chain aliphatic diols, such as this compound, are ideal for creating these soft segments in polymers like polyurethanes. nih.gov The long methylene (B1212753) chain of this compound imparts a high degree of flexibility to the polymer backbone. While intrinsically conductive polymers like polyaniline (PANI) or polypyrrole (PPy) are often rigid, they can be blended or composited with flexible polymers to improve their mechanical properties. mdpi.com

For example, a flexible polyurethane synthesized using a long-chain diol like this compound could serve as an elastic matrix for a conductive filler, such as carbon nanotubes or graphene, to create a flexible conductive polymer composite. mdpi.com In such a composite, the polyurethane matrix provides the necessary flexibility and durability, while the conductive filler imparts the electroactive properties. Therefore, this compound can be indirectly incorporated into electroactive materials by being a key component of the flexible polymer matrix that hosts the conductive elements.

Design of Optically Active Polymeric Devices

While this compound is an achiral molecule and therefore does not inherently impart optical activity, its structural characteristics make it a valuable component in the design of optically active polymers. In these applications, it typically serves as a flexible, non-chiral spacer or linker that connects chiral monomer units. The primary function of the this compound segment is to modulate the physical properties of the final polymer, such as its flexibility, solubility, and thermal characteristics, without interfering with the chiral nature of the material.

The eleven-carbon chain provides significant conformational flexibility, which can influence the ultimate spatial arrangement of the chiral centers along the polymer backbone. By adjusting the distance and orientation between chiral moieties, the this compound spacer can affect the polymer's higher-order structure, such as its propensity to form helical conformations. This control over the macromolecular architecture is crucial for the development of polymeric devices that rely on specific chiroptical properties, including chiral stationary phases for chromatography, enantioselective sensors, and materials for nonlinear optics. Although its role is passive in terms of generating chirality, its impact on the polymer's morphology and chain dynamics is essential for optimizing the performance of the final optically active device.

Supramolecular Chemistry and Self-Assembly

The chemical structure of this compound, featuring a long hydrophobic methylene chain capped by two hydrophilic hydroxyl groups, makes it an ideal candidate for driving the self-assembly of polymeric materials. When incorporated into polymer chains, such as polyesters or polyurethanes, the distinct polarity of its segments promotes the formation of ordered supramolecular structures through non-covalent interactions.

Hydrogen Bonding Networks in Solid-State Structures

In its pure crystalline form, this compound exhibits a highly ordered solid-state structure governed by extensive hydrogen bonding. X-ray diffraction analysis has revealed that the long hydrocarbon skeleton adopts an all-trans conformation, leading to a linear, rod-like molecular shape. iucr.org The terminal hydroxyl groups play a critical role in the molecular packing, forming robust hydrogen-bonding networks that define the supramolecular architecture. iucr.org

A key feature of the crystal structure of this compound, which is common for long-chain α,ω-diols with an odd number of carbon atoms, is the conformation of the terminal hydroxyl groups; one adopts a gauche conformation relative to the carbon skeleton, while the other is in a trans conformation. iucr.orgresearchgate.net This arrangement facilitates the formation of both intra- and interlayer hydrogen bonds. The molecules align in an antiparallel fashion, creating layers that resemble the smectic A phase of liquid crystals. iucr.orgresearchgate.net This layered assembly, held together by a precise network of hydrogen bonds, is fundamental to the material's thermal properties and stability.

| Crystallographic Data for this compound | |

| Parameter | Value |

| Chemical Formula | C₁₁H₂₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.875 |

| b (Å) | 32.71 |

| c (Å) | 7.641 |

| β (°) | 126.96 |

| Volume (ų) | 1974 |

| Z | 8 |

| Data sourced from Nakamura et al., 1999. iucr.org |

Influence on Molecular Packing and Crystallinity

When this compound is used as a monomer in polycondensation reactions, its long methylene chain has a profound influence on the molecular packing and crystallinity of the resulting polymer. acs.org In aliphatic polyesters, the incorporation of long, flexible segments like the undecane (B72203) chain introduces a "soft" component into the polymer backbone. This has several competing effects on the material's properties.

| Effect of Diol Chain Length on Polyester Thermal Properties | ||

| Diol Used in Polyester | Melting Point (Tₘ) | Notes |

| Ethylene Glycol (C2) | High | Strong influence from polar ester groups. |

| 1,6-Hexanediol (C6) | Intermediate | Balance of polar and non-polar character. |

| 1,10-Decanediol (C10) | Lower | Increased chain flexibility, polyethylene-like crystallization. researchgate.net |

| This compound (C11) | Low | Further dilution of ester groups, odd-carbon effects on packing. iucr.orgresearchgate.net |

| This table illustrates the general trend observed in aliphatic polyesters. |

Formation of Ordered Polymeric Structures

The incorporation of this compound as a repeating unit is a powerful strategy for programming the self-assembly of polymers into highly ordered structures. The process is driven by the tendency of the long, non-polar undecane segments to segregate from the more polar portions of the polymer backbone (e.g., ester or urethane linkages). This microphase separation results in the formation of well-defined, semi-crystalline morphologies.

The flexible C11 chains act as crystallizable soft segments. During cooling from the melt, these chains pack into ordered lamellar crystals, which are thin, flat platelets. acs.org These lamellae then organize into larger, often spherical, superstructures known as spherulites. This hierarchical self-assembly process, from molecular alignment to lamellar crystals to spherulites, is a hallmark of semi-crystalline polymers derived from long-chain monomers. d-nb.info The regularity of the this compound unit ensures that these crystalline domains are formed consistently throughout the material, leading to polymers with predictable mechanical and thermal properties that bridge the gap between traditional polyesters and polyolefins. acs.org

Catalytic Transformations Involving 1,10 Undecanediol Systems

Metal-Catalyzed Selective Oxidations

The selective oxidation of diols is a fundamental transformation that can lead to a variety of products, including hydroxy aldehydes, hydroxy ketones, dicarboxylic acids, and lactones. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the oxidation process. For a long-chain α,ω-diol like 1,10-undecanediol, selective oxidation can yield either ω-hydroxyundecanoic acid or, through intramolecular cyclization, the corresponding lactone, both of which are valuable precursors in the polymer and fragrance industries.

Ruthenium complexes are well-known for their versatile catalytic activity in oxidation reactions. In the context of diol oxidation, ruthenium catalysts have been shown to be effective for dehydrogenative lactonization, a process that involves the formal removal of hydrogen to form a cyclic ester. While specific studies on this compound are not extensively documented, research on other aliphatic diols provides insight into the potential transformations.

For instance, ruthenium complexes have been employed in the oxidative lactonization of shorter-chain diols like 1,4-butanediol. These reactions often proceed through a dehydrogenation mechanism to form a hydroxy aldehyde intermediate, which then undergoes intramolecular cyclization to the lactone. One notable example involves a ruthenium catalyst assembled from RuHCl(CO)(PPh₃)₃, which, in combination with a suitable ligand and an additive, can effect the oxidative lactonization of 1,4-butanediol. nih.gov This process merges several catalytic events, including dehydrogenation and cyclization, to produce γ-butyrolactone. nih.gov It is plausible that a similar catalytic system could be applied to this compound to produce the corresponding 11-undecanolide.

The general reaction scheme for the ruthenium-catalyzed oxidative lactonization of an α,ω-diol can be depicted as follows:

HO-(CH₂)₁₀-OH + [Ru catalyst] → (CH₂)₁₀-C=O-O + H₂

Detailed research findings on analogous systems suggest that the reaction conditions, such as temperature, solvent, and the presence of a hydrogen acceptor, can significantly influence the reaction rate and selectivity.

Table 1: Examples of Ruthenium-Catalyzed Oxidation of Diols This table presents data from studies on analogous diol systems to illustrate the potential of ruthenium catalysts.

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 1,4-Butanediol | RuHCl(CO)(PPh₃)₃ / JOSIPHOS SL-J009-1 / KI | γ-Butyrolactone | High | nih.gov |

| meso-Diols | Ruthenium-DIOP | Lactone | - | nih.gov |

| 1,2-Propanediol | Casey/Shvo catalyst | α-Hydroxyketone | Low | escholarship.org |

Cerium-based compounds, particularly those in the +4 oxidation state, are powerful oxidizing agents. While often used in stoichiometric amounts, catalytic systems involving cerium are also being developed. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a well-known oxidant for a variety of functional groups, including alcohols. In the context of diols, cerium-based oxidations can lead to C-C bond cleavage, particularly in 1,2-diols.

For α,ω-diols like this compound, the reactivity would likely differ, with the potential for oxidation of one or both alcohol groups without necessarily cleaving the carbon chain. Photocatalytic methods using cerium salts have been described for the cleavage of vicinal diols to aldehydes and ketones under mild conditions, such as blue light irradiation at room temperature. rsc.org

Research on the oxidation of vicinal diols by cerium(IV) in aqueous acidic media, sometimes catalyzed by other transition metals like rhodium(III), has shown that the reaction kinetics and product distribution are dependent on the substrate and reaction conditions. These studies often report the formation of aldehydes resulting from C-C bond cleavage. However, for long-chain non-vicinal diols, the selective oxidation to a mono- or di-aldehyde or carboxylic acid is a more probable outcome, although specific catalytic examples with this compound are not prominent in the literature.

A variety of other transition metals have shown catalytic activity in the selective oxidation of alcohols and diols. These include precious metals like gold, palladium, and platinum, as well as more abundant metals such as copper and iron.

Gold nanoparticles supported on various materials have emerged as highly effective catalysts for the aerobic oxidation of alcohols, including diols. For example, gold nanoparticles supported on hydrotalcite have been shown to catalyze the oxidation of a range of α,ω-diols to their corresponding lactones in excellent yields under relatively mild conditions with oxygen as the oxidant.

Copper chromite catalysts have been utilized in the dehydrogenation of aliphatic diols to produce lactones. google.comgoogle.com This process is typically carried out in the liquid phase at elevated temperatures. For diols with 3 to 10 carbon atoms, this method has been shown to be effective. google.com

Platinum-based catalysts, such as platinum on carbon (Pt/C), have also been investigated for the acceptor-less dehydrogenation of diols. researchgate.netresearchgate.net These reactions are typically performed at high temperatures in the presence of a base.

Table 2: Performance of Various Transition Metal Catalysts in the Oxidation of Diols This table provides a summary of findings from studies on various diol systems to showcase the breadth of applicable transition metal catalysts.

| Substrate | Catalyst | Oxidant | Product | Yield (%) |

| Various α,ω-diols | Au/Hydrotalcite | O₂ | Lactone | High |

| 1,4-Butanediol | Copper Chromite | - (Dehydrogenation) | γ-Butyrolactone | ~99% google.com |

| Various Diols | 5 wt% Pt on Charcoal | - (Dehydrogenation) | Dehydrogenated products | Variable researchgate.netresearchgate.net |

Catalytic Isomerization and Hydrofunctionalization Reactions

Catalytic isomerization and hydrofunctionalization are powerful tools in organic synthesis for modifying the structure and functionality of molecules. However, these reactions are most commonly applied to unsaturated substrates, such as alkenes and alkynes, where the presence of a π-system allows for the catalytic addition of a hydrogen atom and a functional group (hydrofunctionalization) or the migration of the double bond (isomerization).

For a saturated molecule like this compound, direct catalytic isomerization or hydrofunctionalization is not a feasible transformation under standard conditions due to the absence of a double or triple bond. Instead, these catalytic reactions are highly relevant to the synthesis of this compound and other long-chain diols from unsaturated precursors derived from renewable resources like fatty acids.

Isomerizing hydroboration is a synthetic strategy that allows for the functionalization of a remote C-H position in an alkene. This reaction typically involves a transition metal catalyst that facilitates the migration of a double bond along an alkyl chain ("chain-walking") to a terminal position, followed by anti-Markovnikov hydroboration. Subsequent oxidation then yields a terminal alcohol.

This strategy is particularly relevant for the synthesis of long-chain α,ω-diols from unsaturated fatty acids or their derivatives. For example, an internal double bond in an undecenoic acid derivative can be isomerized to the terminal position, followed by hydroboration and oxidation to yield a diol. While this reaction does not use this compound as a substrate, it is a key catalytic method for producing it and related structures.

Isomerizing hydroformylation is another important industrial process that combines isomerization and hydroformylation to convert internal olefins into linear aldehydes. The catalyst, typically a rhodium or cobalt complex, facilitates the migration of the internal double bond to the terminal position, which is then hydroformylated with high regioselectivity to the linear aldehyde. This aldehyde can then be reduced to the corresponding alcohol.

This tandem reaction is crucial for the production of linear alcohols and diols from mixtures of isomeric alkenes. For instance, undecene isomers can be converted to dodecanal, which can then be reduced to dodecanol. If the starting material were an unsaturated diol precursor, this methodology could be adapted to produce a longer-chain triol. Similar to isomerizing hydroboration, this reaction highlights the role of catalytic transformations in the synthesis of long-chain functionalized molecules like this compound, rather than its subsequent modification.

A potential, though less direct, involvement of this compound in such a system could be envisioned in a multi-step process where the diol is first catalytically dehydrogenated to introduce unsaturation, which could then undergo isomerization or other catalytic transformations. However, such multi-step sequences are complex and have not been specifically reported for this compound.

Organocatalysis in Diol Polymerization

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in polymer synthesis, offering an alternative to traditional metal-based catalysts. In the context of diol polymerization, organocatalysts provide pathways to polyesters under mild conditions, often with high selectivity and control over the polymer architecture.

Enzymes, particularly lipases, represent a key class of organocatalysts for polyester (B1180765) synthesis. The lipase (B570770) B from Candida antarctica (CALB) has been effectively used in the solvent-less, multi-component polymerization involving long-chain diols like 1,10-decanediol (B1670011). nih.gov This enzymatic approach is highly chemoselective, proceeding under mild temperatures, which prevents thermal degradation and side reactions. The mechanism involves the enzyme's active site acylating from a diester monomer and subsequently transferring the acyl group to the hydroxyl group of the diol, propagating the polymer chain.

Beyond enzymes, other small organic molecules are employed. Brønsted acids, such as sulfonic acids, can catalyze polyesterification by activating the carboxylic acid group of a co-monomer, making it more susceptible to nucleophilic attack by the hydroxyl groups of this compound. Similarly, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can activate the hydroxyl groups of the diol, facilitating their reaction with an activated carboxylic acid derivative. These methods are fundamental to creating metal-free polymers, which are highly desirable in biomedical and electronic applications.

Heterogeneous and Homogeneous Catalysis Paradigms

Both heterogeneous and homogeneous catalysis play crucial roles in the synthesis of polyesters from this compound, with each paradigm offering distinct advantages and disadvantages.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically a liquid phase for polymerization. A common example is the use of soluble metal salts, such as tin(II) 2-ethylhexanoate (B8288628), in the melt polycondensation of diols and diacids. acs.org This approach offers high catalytic activity due to the excellent contact between the catalyst and reactants at a molecular level. This leads to efficient polymerization and the formation of high molecular weight polymers under controlled conditions. However, a significant drawback is the difficulty in removing the catalyst from the final polymer, which can be a concern for product purity and certain applications.

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. Examples include solid acid catalysts like zeolites, sulfated zirconia, and ion-exchange resins. These are particularly relevant for esterification and polycondensation reactions. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture through simple filtration. This simplifies product purification, reduces waste, and allows for the catalyst to be recycled and reused. While potentially offering lower activity compared to their homogeneous counterparts due to mass transfer limitations, advancements in creating high-surface-area solid catalysts are closing this performance gap. For instance, double metal cyanide (DMC) complexes are effective heterogeneous catalysts for the ring-opening polymerization of lactones to produce polyesters, showcasing their potential applicability in diol-based systems. mdpi.com

A comparative overview of these paradigms is presented in the table below.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity | Generally high due to molecular-level contact | Can be limited by mass transfer |

| Selectivity | Often high | Can be influenced by pore structure |

| Catalyst Separation | Difficult, often requires extraction or precipitation | Easy, typically by filtration |

| Reusability | Challenging | High potential for recycling |

| Example | Tin(II) 2-ethylhexanoate in melt polycondensation acs.org | Solid acid resins in esterification |

Principles of Green Catalysis in Diol Chemistry

Green catalysis focuses on designing and implementing chemical processes that are environmentally benign and sustainable. The use of this compound, which can be derived from renewable resources like castor oil, aligns well with these principles. researchgate.net Catalysis is a cornerstone of green chemistry, aiming to improve reaction efficiency, reduce waste, and utilize safer materials.

Key green principles applied to this compound chemistry include:

Use of Renewable Feedstocks: Synthesizing polyesters from bio-based monomers like this compound reduces reliance on fossil fuels. Combining it with other bio-derived monomers, such as succinic acid or furan (B31954) dicarboxylic acid, can lead to fully bio-based polymers. mdpi.commdpi.com

Catalytic vs. Stoichiometric Reagents: Catalysts are used in small amounts and are regenerated, minimizing waste compared to stoichiometric reagents. For example, dehydrogenative polymerization of diols uses a catalyst to release hydrogen gas as the only byproduct, representing a highly atom-economical process. researchgate.net

Development of Benign Catalysts: There is a strong focus on replacing toxic heavy metal catalysts (e.g., antimony) with more environmentally friendly alternatives. This includes organocatalysts, enzymes, and catalysts based on abundant, low-toxicity metals like zinc or magnesium. nih.govresearchgate.net

Energy Efficiency: Effective catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures, thereby reducing energy consumption. For instance, enzymatic polymerizations often occur at mild temperatures (e.g., 80°C). semanticscholar.org

Design for Degradation and Recycling: A crucial aspect of green chemistry is designing products that can be safely degraded or, ideally, chemically recycled back to their constituent monomers. Catalysis is key to enabling this circularity. Research has shown that polyesters from 1,10-decanediol can be catalytically depolymerized back to the original diols, which can then be repolymerized. researchgate.net

The following table highlights the synthesis of a pyrazine-based polyester using 1,10-decanediol, illustrating a process that aligns with green chemistry principles by creating novel materials from specific monomers under controlled catalytic conditions. acs.org

| Monomer 1 | Monomer 2 | Catalyst | Mn ( g/mol ) |

| Dimethyl 2,5-dimethyl-3,6-pyrazinedicarboxylate | 1,10-Decanediol | Tin(II) 2-ethylhexanoate | 34,700 |

Catalyst Recycling and Reusability in Industrial Processes

The economic viability and environmental footprint of industrial chemical processes are heavily influenced by the ability to recycle and reuse catalysts. In the context of polyester production involving this compound, catalyst reusability is a critical consideration, strongly favoring the use of heterogeneous systems.

Solid catalysts, such as polymer-based resins or metal oxides, can be recovered from the reaction vessel by simple physical separation after the polymerization is complete. This allows the catalyst to be used in subsequent batches, significantly reducing operational costs and waste generation. For a catalyst to be industrially viable, it must not only be easily recoverable but also maintain its activity and selectivity over numerous cycles. Deactivation can occur through mechanisms like poisoning, fouling by reaction byproducts, or physical degradation.

An exemplary system demonstrating catalyst reusability is the dehydrogenative polymerization of diols using a Milstein catalyst. The resulting polyesters can be hydrogenated back to the original diols using the same catalyst, creating a closed-loop chemical recycling process. researchgate.net This type of system is highly desirable for a circular economy. In glycolysis processes for recycling polyesters, catalysts like zinc acetate (B1210297) are chosen for their high efficiency and the ability to be reused. Studies on polyester waste recycling have shown that catalysts can be used for multiple cycles, sometimes with a regeneration step (e.g., heat treatment) to restore full activity. researchgate.net

The development of robust heterogeneous catalysts that resist leaching of active sites and deactivation is a major focus of research. For example, immobilizing homogeneous catalysts on solid supports is a strategy to combine the high activity of the former with the reusability of the latter. These heterogenized catalysts have shown stable activity for multiple consecutive reactions, highlighting their durability and potential for industrial application.

Computational Chemistry and Theoretical Investigations of 1,10 Undecanediol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1,10-undecanediol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, energy levels, and geometric parameters.

Ab Initio Methods (e.g., RHF, MP2, CCSD(T))

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They form a hierarchical ladder of accuracy, with increasing computational cost.

Restricted Hartree-Fock (RHF): The RHF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orghi.is It provides a good starting point for understanding the electronic structure of this compound, including its molecular orbitals and initial geometric predictions. However, it neglects electron correlation, which can be significant. wikipedia.orginsilicosci.com For a molecule like this compound, RHF calculations can elucidate the basic shape and charge distribution.

Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, Møller-Plesset perturbation theory is often applied, with the second order (MP2) being the most common. aip.orgaip.org This method improves upon the Hartree-Fock energy by including the effects of electron-electron interactions that are averaged out in the RHF approach. aip.orgaip.org For this compound, MP2 calculations provide more accurate predictions of conformational energies and intermolecular interaction energies, which are crucial for understanding its physical properties. aip.orgaip.orgacs.org

Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): Regarded as the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) offers very high accuracy by including a more complete treatment of electron correlation. aip.orgaip.org While computationally expensive, CCSD(T) calculations on this compound or its fragments can provide benchmark data for conformational energies and reaction barriers, against which less expensive methods can be compared. aip.orgaip.orgresearchgate.net

Table 1: Illustrative Comparison of Ab Initio Methods for a Diol System Illustrative data based on typical performance of these methods for organic molecules.

| Method | Relative Conformational Energy (kcal/mol) | O-H Bond Length (Å) | Computational Cost |

|---|---|---|---|

| RHF/6-31G* | 0.0 (Reference) | 0.945 | Low |

| MP2/6-311+G(d,p) | -1.2 | 0.965 | Medium |

| CCSD(T)/aug-cc-pVTZ | -1.5 | 0.968 | High |

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. acs.org

The choice of the exchange-correlation functional is critical in DFT. For a molecule like this compound, where hydrogen bonding and van der Waals forces are important, various functionals are employed:

Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97XD): Standard DFT functionals can fail to accurately describe the long-range dispersion forces that are critical in the flexible alkyl chain of this compound. mdpi.com Dispersion-corrected functionals, such as B3LYP-D3 or ωB97XD, include empirical corrections to account for these interactions, leading to more accurate descriptions of folded conformations and intermolecular interactions. mdpi.com

DFT calculations are routinely used to predict a variety of properties for diols, including vibrational frequencies (IR spectra), NMR chemical shifts, and reaction energetics, providing a good compromise between accuracy and the ability to study a relatively large molecule like this compound. researchgate.netphyschemres.org

Molecular Dynamics Simulations

While quantum chemical calculations are powerful for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.govpolito.it

For this compound, MD simulations are invaluable for understanding:

Conformational Dynamics: The long and flexible undecane (B72203) chain can adopt a vast number of conformations. MD simulations can explore this conformational space, showing how the molecule folds and changes shape in different environments (e.g., in a vacuum, in solution, or in a melt). mdpi.com

Self-Assembly: Like other long-chain amphiphilic molecules, this compound can self-assemble into larger structures, such as monolayers or micelles. polito.itmdpi.comnih.gov MD simulations can model this process, revealing the driving forces and resulting structures at the molecular level. polito.itmdpi.com

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can be used to study how the solvent influences the conformation of this compound and how the diol molecules interact with the solvent. researchgate.net

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Common force fields for organic molecules like OPLS-AA or CHARMM are used to model the interactions within and between this compound molecules.

Conformational Analysis and Energy Landscapes

The potential energy surface (PES), or energy landscape, describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orgyoutube.com For a flexible molecule like this compound, the PES is complex, with many local minima corresponding to different stable conformations (conformers). nih.gov

Computational methods are used to map out this landscape:

Systematic Searches: For smaller molecules, dihedral angles can be systematically rotated to generate all possible conformations. For this compound, this is computationally prohibitive.

Stochastic Searches: Methods like Monte Carlo or MD simulations are used to sample the conformational space and identify low-energy structures. nih.gov

Geometry Optimization: Once potential conformers are identified, their geometries are optimized using quantum chemical methods (like DFT) to find the precise structure of the energy minima.

The analysis reveals that the flexible alkyl chain can exist in an extended, all-trans conformation or various folded (gauche) conformations. The presence of the terminal hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain folded structures. nih.gov The relative energies of these conformers determine their population at a given temperature.

Intermolecular Interactions and Hydrogen Bonding Analysis

The hydroxyl groups of this compound are capable of forming strong intermolecular hydrogen bonds. researchgate.net These interactions are critical to its bulk properties, such as its melting point, boiling point, and solubility.

Computational tools used to analyze these interactions include:

Dimer Calculations: The interaction energy between two this compound molecules can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers. High-level ab initio methods like MP2 or CCSD(T) are often used for accurate energy calculations. aip.orgaip.org

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds, including hydrogen bonds. researchgate.net The presence of a bond critical point between the hydrogen donor and acceptor atoms is a key indicator of a hydrogen bond. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge transfer interactions that occur during hydrogen bond formation.

Studies on similar long-chain alcohols and diols show that these molecules tend to form extended networks of hydrogen bonds in the condensed phase, with the alkyl chains packing together via weaker van der Waals interactions. nih.gov

Table 2: Illustrative Hydrogen Bond Analysis for a Diol Dimer Illustrative data based on DFT calculations for similar alcohol dimers.

| Parameter | Value | Interpretation |

|---|---|---|

| Interaction Energy (MP2/aug-cc-pVTZ) | -6.5 kcal/mol | Strong hydrogen bond |

| O-H···O Distance | 1.85 Å | Typical for a moderate hydrogen bond |

| O-H···O Angle | 175° | Nearly linear, indicating a strong interaction |

| QTAIM Bond Critical Point Density (ρ) | 0.021 a.u. | Confirms presence of H-bond |

Mechanistic Studies of Diol Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. amacad.org For diols like this compound, several reactions are of interest, including dehydration, oxidation, and esterification.

Using computational methods, researchers can:

Locate Transition States: By mapping the potential energy surface, the transition state (the highest energy point along the reaction coordinate) can be located. nih.govchemrxiv.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Calculate Reaction Pathways: The minimum energy path connecting reactants, transition states, and products can be calculated, providing a detailed picture of the reaction mechanism. This is often referred to as the Intrinsic Reaction Coordinate (IRC).

Investigate Catalysis: The effect of a catalyst on the reaction mechanism can be modeled by including the catalyst in the quantum chemical calculation. This can show how the catalyst lowers the activation energy by providing an alternative reaction pathway.

For example, the acid-catalyzed dehydration of a diol could be modeled to determine whether it proceeds via an E1 or E2 mechanism and to identify the most likely carbocation intermediates. nih.gov Computational studies on similar diol systems, such as the deoxydehydration of vicinal diols, have successfully used DFT to map out complex, multi-step reaction pathways involving catalytic species. chemrxiv.orgmdpi.com

Structure-Energy Relationships in Alkanediol Homologs

Intramolecular Hydrogen Bonding (IMHB)

Alkyl Chain Conformation and the Parity Effect

Beyond the influence of hydrogen bonding, the conformational energy of the alkyl chain itself is a critical factor. In the solid state, long-chain α,ω-alkanediols exhibit a distinct structural trend based on the parity (odd or even number) of carbon atoms in their backbone. researchgate.netresearchgate.netresearchgate.netstackexchange.com

Even-Numbered Alkanediols : Homologs with an even number of carbon atoms, such as 1,10-Decanediol (B1670011), tend to crystallize in a highly ordered, planar, all-trans (zigzag) conformation. wikipedia.org This regular structure facilitates efficient packing in the crystal lattice, maximizing van der Waals forces and allowing for a well-organized network of intermolecular hydrogen bonds. This superior packing results in higher densities and melting points. researchgate.netstackexchange.com

Odd-Numbered Alkanediols : Homologs with an odd number of carbon atoms, such as 1,9-Nonanediol and 1,11-Undecanediol, cannot achieve a similar planar arrangement without introducing sterically unfavorable interactions. researchgate.net Consequently, they adopt non-planar structures that include one or more gauche conformations in the alkyl chain. This less regular shape leads to less efficient crystal packing, weaker intermolecular forces, and systematically lower melting points compared to their even-numbered neighbors. researchgate.net

This compound, with its 11-carbon backbone, fits the profile of an odd-numbered diol. Its structure, HO-(CH₂)₉-CH(OH)-CH₃, is asymmetric and chiral at the C10 position. This inherent asymmetry, combined with its odd-numbered chain, suggests that its solid-state structure will be less ordered than that of even-numbered homologs like 1,10-Decanediol or 1,12-Dodecanediol. Computationally, this translates to a complex potential energy surface with multiple low-energy conformers distinguished by rotations around the C-C bonds of the flexible chain.

The following tables summarize the key energetic factors and demonstrate the odd-even effect on the melting points of representative α,ω-alkanediol homologs.

| Steric Hindrance | Repulsive interactions between non-bonded atoms. | Gauche conformations in the alkyl chain introduce steric strain, increasing the conformational energy compared to the all-trans state. |

Table 2: Manifestation of the Odd-Even Effect in α,ω-Alkanediol Melting Points

| Compound Name | Total Carbons | Parity | Melting Point (°C) |

|---|---|---|---|

| 1,9-Nonanediol | 9 | Odd | 45-47 |

| 1,10-Decanediol | 10 | Even | 72-75 wikipedia.orgthegoodscentscompany.com |

| 1,11-Undecanediol | 11 | Odd | 62-65 guidechem.comchemicalbook.com |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,9-Nonanediol |

| 1,10-Decanediol |

| This compound |

| 1,11-Undecanediol |

Advanced Analytical Methodologies for Structural Elucidation and Characterization in 1,10 Undecanediol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique widely used to determine the structure and dynamics of molecules. mdpi.com It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of 1,10-undecanediol.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would typically show distinct signals corresponding to the different types of protons in the molecule. The protons of the two terminal hydroxyl (-OH) groups would appear as a singlet, usually in the range of 2-4 ppm, depending on the solvent and concentration. The protons on the carbon atoms directly attached to the hydroxyl groups (-CH₂OH) would appear as a multiplet (likely a triplet or quartet depending on coupling), typically in the range of 3.4-3.8 ppm. The methylene (B1212753) protons (-CH₂-) along the undecane (B72203) chain would give rise to a series of complex multiplets in the aliphatic region (around 1.2-1.6 ppm). The number and splitting pattern of these signals provide information about the chain length and the symmetry of the molecule. For this compound, due to its symmetry, some methylene groups might be chemically equivalent, leading to fewer distinct signals than the total number of methylene groups.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, the signals for the carbon atoms directly bonded to the hydroxyl groups (-CH₂OH) would appear downfield (typically 60-70 ppm). The signals for the internal methylene carbons (-CH₂-) would appear in the aliphatic region (around 20-40 ppm). Similar to ¹H NMR, the symmetry of this compound would result in a reduced number of unique ¹³C signals compared to the total number of carbon atoms, with carbons equidistant from the hydroxyl groups being chemically equivalent. ¹³C NMR is particularly useful for confirming the presence of all expected carbon atoms and their different chemical environments.

While specific ¹H and ¹³C NMR data for this compound were not found in the immediate search results, studies on similar long-chain diols demonstrate the utility of these techniques for structural confirmation. For example, ¹H and ¹³C NMR have been used to characterize long-chain diol phospholipids (B1166683) and other diol-containing compounds, providing insights into their structure and the chemical environment of the hydroxyl groups and aliphatic chains. nih.govmdpi.com Predicted NMR data for 1,11-undecanediol are available and show distinct shifts for the different carbon and hydrogen environments, which would be analogous for this compound, accounting for the difference in hydroxyl group positions. guidechem.com

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide more detailed information about through-bond and through-space correlations between nuclei, which is invaluable for unambiguous structural assignment and confirming the connectivity in complex molecules or for verifying the purity of a sample. measurlabs.comresearchgate.net

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other (typically through one, two, or three bonds). For this compound, a COSY spectrum would show cross-peaks between the -CH₂OH protons and the adjacent methylene protons, as well as correlations between coupled methylene protons along the chain. This helps in "walking" along the carbon chain and confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbon atoms to which they are directly attached. This is essential for assigning specific proton signals to their corresponding carbon signals. For this compound, HSQC would show cross-peaks between the -CH₂OH protons and the oxygen-bearing carbon atoms, and between each set of chemically equivalent methylene protons and their corresponding carbon atoms.